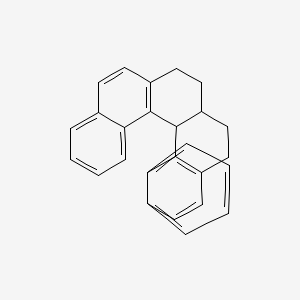
7,8,8a,9,10,16c-Hexahydrohexahelicene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,8a,9,10,16c-Hexahydrohexahelicene is a polycyclic aromatic hydrocarbon with the molecular formula C26H22 . It is a helicene derivative, characterized by its unique helical structure, which imparts interesting optical and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,8a,9,10,16c-Hexahydrohexahelicene typically involves the cyclization of suitable precursors under specific conditions. One common method is the oxidative photocyclization of stilbene derivatives. This reaction is usually carried out in the presence of a photosensitizer such as iodine or a transition metal complex under UV light .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
7,8,8a,9,10,16c-Hexahydrohexahelicene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the helicene framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized helicenes .
Aplicaciones Científicas De Investigación
7,8,8a,9,10,16c-Hexahydrohexahelicene has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug design and molecular recognition studies.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a diagnostic tool due to its fluorescent properties.
Mecanismo De Acción
The mechanism by which 7,8,8a,9,10,16c-Hexahydrohexahelicene exerts its effects is largely dependent on its interaction with other molecules. Its helical structure allows for unique π-π stacking interactions, which can influence molecular recognition and binding. In biological systems, it may interact with DNA or proteins, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
Hexahelicene: A parent compound with a similar helical structure but without the additional hydrogen atoms.
Tetrahelicene: A smaller helicene with fewer aromatic rings.
Octahelicene: A larger helicene with more aromatic rings, offering different electronic properties.
Uniqueness
7,8,8a,9,10,16c-Hexahydrohexahelicene is unique due to its specific helical structure and the presence of additional hydrogen atoms, which can influence its reactivity and interaction with other molecules. This makes it particularly valuable in applications requiring precise molecular recognition and binding .
Propiedades
Número CAS |
71790-72-2 |
|---|---|
Fórmula molecular |
C26H22 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
7,8,8a,9,10,16c-hexahydrohexahelicene |
InChI |
InChI=1S/C26H22/c1-3-7-22-17(5-1)9-11-19-13-15-21-16-14-20-12-10-18-6-2-4-8-23(18)25(20)26(21)24(19)22/h1-12,21,26H,13-16H2 |
Clave InChI |
ISILDLWQPFCXBZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3C1CCC4=C3C5=CC=CC=C5C=C4)C6=CC=CC=C6C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


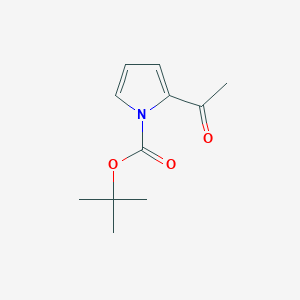
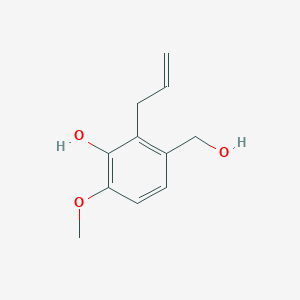
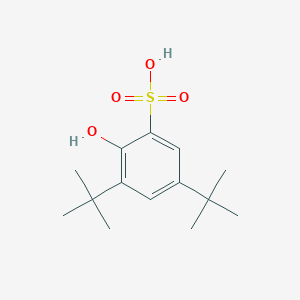
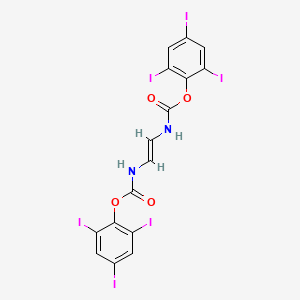
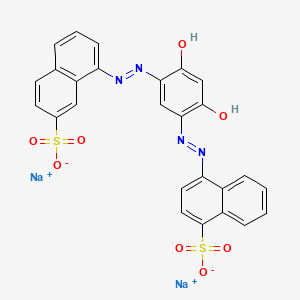
![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)
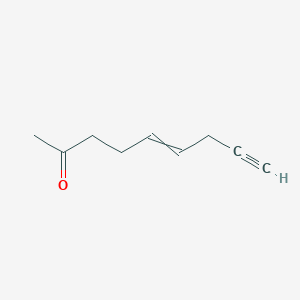
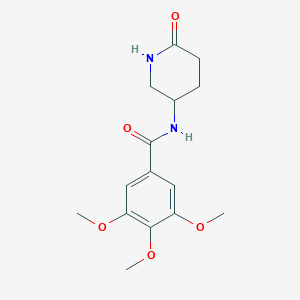
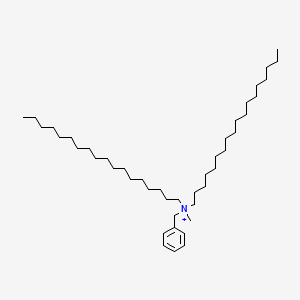

![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)
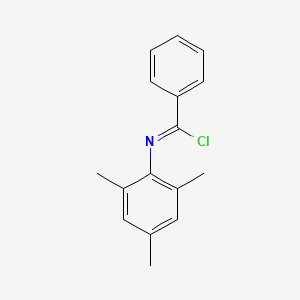
![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)

